2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-30-14-9-10-16(31-2)15(11-14)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYETUNGPUOQXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and pyrazole rings, followed by their coupling with the dimethoxyphenyl acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions. For example:
-
Step 1 : Condensation of amidoximes with carboxylic acid derivatives (e.g., esters or acyl chlorides) under basic or acidic conditions .
-
Step 2 : Cyclodehydration using reagents like POCl₃ or PCl₃ to form the oxadiazole ring .
Example Reaction :
This method is analogous to the synthesis of 5-(3-methylphenyl)-1,2,4-oxadiazole derivatives described in patents .
Pyrazole Core Functionalization
The pyrazole ring is functionalized through nucleophilic substitution and coupling reactions:
-
Amino group introduction : Reaction of halogenated pyrazoles with ammonia or primary amines under reflux.
-
Methylsulfanyl group retention : Stabilized via inert atmosphere conditions (e.g., N₂) to prevent oxidation.
Methylsulfanyl Group (-SMe)
The methylsulfanyl group exhibits moderate nucleophilicity, enabling:
-
Oxidation : Conversion to sulfoxide (-SO-) or sulfone (-SO₂-) groups using oxidizing agents like H₂O₂ or mCPBA.
-
Displacement reactions : Substitution with amines or thiols under basic conditions .
Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in:
-
Electrophilic substitution : Nitration or halogenation at the 5-position under acidic conditions .
-
Ring-opening reactions : Hydrolysis with strong acids (e.g., HCl) to yield amidoximes .
Acetamide Moiety
The acetamide group undergoes:
-
Hydrolysis : Treatment with NaOH or HCl yields carboxylic acids .
-
N-Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃).
Reaction Pathways and Derivatives
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Biological Activities
The unique structural features of this compound suggest several possible biological activities:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that related compounds have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating strong potential for anticancer applications.
Case Study: A series of pyrazole derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated potent activity against A-431 and Jurkat cell lines with IC50 values significantly lower than standard treatments like doxorubicin.
Antiviral Properties
Certain derivatives of pyrazole compounds have been shown to possess antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles.
Case Study: A new class of pyrazole compounds was synthesized and tested for antiviral activity against influenza viruses. Results indicated that minor structural changes could significantly enhance antiviral efficacy.
Enzyme Inhibition and Receptor Modulation
The presence of the pyrazole and oxadiazole rings suggests potential inhibition of enzymes involved in metabolic pathways and modulation of receptors that alter critical signaling pathways within cells.
Industrial Production Methods
For industrial-scale production, optimization of synthetic routes is crucial. Techniques may include:
- Continuous Flow Reactors: To enhance efficiency.
- Automated Synthesis Equipment: For reproducibility.
- Advanced Purification Techniques: Such as chromatography to ensure product purity.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key Structural Features:
- Core Heterocycles : Pyrazole (target compound) vs. triazole (e.g., FP1-12 in ) or oxadiazole (e.g., BI 665915 in ).
- Substituents :
Table 1: Structural Comparison of Key Analogues
Biological Activity
The compound 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure combines a pyrazole ring, an oxadiazole moiety, and a dimethoxyphenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C21H18N6O4S
- Molecular Weight : 450.47 g/mol
- CAS Number : 1020502-53-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate the activity of specific enzymes or receptors involved in critical biological pathways. The presence of functional groups such as the methylthio and oxadiazole rings enhances its potential for bioactivity.
Anticancer Activity
Research indicates that derivatives of oxadiazoles and pyrazoles exhibit significant anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation through various mechanisms:
- Cell Cycle Inhibition : Compounds with similar structures have been shown to inhibit key proteins involved in cell cycle regulation.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
| Study | Activity | Result |
|---|---|---|
| Anticancer | Significant inhibition of cancer cell lines (e.g., MCF-7) observed | |
| Apoptosis | Induction of apoptosis in treated cells |
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The presence of electron-withdrawing groups enhances antimicrobial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/ml |
| Escherichia coli | 4 µg/ml |
Antioxidant Activity
The antioxidant potential of the compound is also noteworthy. Structure modifications can lead to improved radical scavenging activity:
- Electron-donating groups at specific positions have been linked to increased antioxidant effects.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the biological activity of the compound is significantly influenced by its structural components:
- Oxadiazole Ring : Enhances anticancer and antimicrobial properties.
- Methylthio Group : Contributes to antioxidant activity.
- Dimethoxyphenyl Moiety : Modifies receptor binding affinity and enhances overall bioactivity.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
Q & A
Q. What synthetic methodologies are suitable for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, similar pyrazole-acetamide derivatives are synthesized by refluxing intermediates (e.g., oxazolones and triazole-thioacetamides) at 150°C for 5 hours using pyridine and zeolite-Y catalysts . Catalysts and solvent systems (e.g., ethanol for recrystallization) significantly impact purity and yield. Optimization may involve adjusting stoichiometry, reaction time, or catalyst loading to mitigate side reactions.
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are critical for confirming the core structure. For example, H NMR peaks at δ 4.16 ppm (NHNH) and δ 3.43 ppm (CH) in related acetamides help identify key functional groups . High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95%), while X-ray crystallography may resolve stereochemical ambiguities .
Q. How can preliminary biological activity screening be designed for this compound?
Standard assays include in vitro antiproliferative activity (e.g., MTT assay on cancer cell lines) and in vivo anti-inflammatory models (e.g., formalin-induced edema in rodents at 10 mg/kg doses). Comparative studies with reference drugs (e.g., diclofenac sodium) are essential for benchmarking efficacy . Dose-response curves and toxicity profiling (e.g., LD) should accompany activity data.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
SAR analysis requires synthesizing analogs with modifications to the pyrazole, oxadiazole, or dimethoxyphenyl moieties. For instance, replacing the methylsulfanyl group with cyclohexyl or fluorophenyl substituents (as seen in related triazole derivatives) can elucidate steric and electronic effects on activity . Computational docking studies (e.g., using AutoDock Vina) may predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) or kinases.
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in potency (e.g., in vitro vs. in vivo results) may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address this by:
Q. How can multivariate experimental designs optimize synthesis and bioactivity?
Apply factorial designs (e.g., Box-Behnken or central composite) to evaluate interactions between variables like temperature, solvent polarity, and catalyst type. For example, a 3 factorial design can optimize reflux time and pyridine concentration to maximize yield . Similarly, response surface methodology (RSM) can balance potency and cytotoxicity by varying substituent electronegativity and lipophilicity .
Q. What methodologies assess environmental fate and ecotoxicological risks of this compound?
Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which evaluates physicochemical properties (e.g., logP, biodegradability), abiotic/biotic transformations, and bioaccumulation potential in model organisms (e.g., Daphnia magna). High-resolution mass spectrometry (HRMS) and LC-MS/MS track degradation products in simulated ecosystems .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time and waste .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm structural integrity.
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
